molecular formula C8H5NO3 B14713816 Benzene, 1-(ethynyloxy)-4-nitro- CAS No. 22409-58-1

Benzene, 1-(ethynyloxy)-4-nitro-

Cat. No.: B14713816
CAS No.: 22409-58-1
M. Wt: 163.13 g/mol
InChI Key: DRRDBQMPTXQHAM-UHFFFAOYSA-N
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Description

Benzene, 1-(ethynyloxy)-4-nitro- is an organic compound that features a benzene ring substituted with an ethynyloxy group at the first position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(ethynyloxy)-4-nitro- typically involves the following steps:

    Nitration of Phenol: Phenol is nitrated using concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.

    Ethyne Addition: The 4-nitrophenol is then reacted with ethyne in the presence of a base such as potassium hydroxide to introduce the ethynyloxy group, forming Benzene, 1-(ethynyloxy)-4-nitro-.

Industrial Production Methods:

Types of Reactions:

    Oxidation: Benzene, 1-(ethynyloxy)-4-nitro- can undergo oxidation reactions, particularly at the ethynyloxy group, leading to the formation of carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 1-(ethynyloxy)-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-(ethynyloxy)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules due to its nitro and ethynyloxy groups.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(ethynyloxy)-4-nitro- involves its interaction with various molecular targets:

    Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

    Ethynyloxy Group: The ethynyloxy group can participate in nucleophilic addition reactions, potentially modifying biological molecules.

    Pathways: The compound can influence oxidative stress pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

    Nitrobenzene: Similar in having a nitro group but lacks the ethynyloxy group.

    Phenylacetylene: Contains an ethynyloxy group but lacks the nitro group.

    4-Nitrophenol: Contains a nitro group at the fourth position but lacks the ethynyloxy group.

Properties

CAS No.

22409-58-1

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

1-ethynoxy-4-nitrobenzene

InChI

InChI=1S/C8H5NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h1,3-6H

InChI Key

DRRDBQMPTXQHAM-UHFFFAOYSA-N

Canonical SMILES

C#COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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